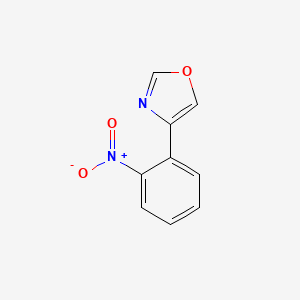
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine est un composé organique de formule moléculaire C12H9ClFNO. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un groupe chloro en position 4 et d'un groupe 4-fluorobenzyl lié par un atome d'oxygène en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine implique généralement la réaction de la 4-chloropyridine avec l'alcool 4-fluorobenzylique en présence d'une base. La réaction est généralement réalisée sous reflux pour faciliter la formation de la liaison éther. Les bases couramment utilisées dans cette réaction comprennent l'hydrure de sodium ou le carbonate de potassium .
Méthodes de production industrielle
À l'échelle industrielle, la production de this compound peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être remplacé par d'autres nucléophiles.
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits formés
Substitution nucléophile : Formation de pyridines substituées.
Oxydation : Formation d'oxydes de pyridine.
Réduction : Formation d'amines de pyridine.
Applications de la recherche scientifique
La this compound a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif dans la synthèse de composés pharmaceutiques.
Science des matériaux : Elle peut être utilisée dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Études biologiques : Le composé est utilisé dans des études relatives à l'inhibition enzymatique et à la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en chimie médicinale, elle peut agir comme un inhibiteur de certaines enzymes ou récepteurs, modulant ainsi les voies biologiques. Le mécanisme exact peut varier en fonction de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine
- 4-Chloro-2-((3-fluorobenzyl)oxy)pyridine
- 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
Unicité
La 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine est unique en raison du positionnement spécifique des groupes chloro et fluorobenzyl, qui peuvent influencer sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont souhaitées .
Propriétés
Numéro CAS |
1346707-08-1 |
|---|---|
Formule moléculaire |
C12H9ClFNO |
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
4-chloro-2-[(4-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
Clé InChI |
LAMMQKABQRCVIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)

